Cas no 2228330-72-9 (2-(4-bromofuran-2-yl)-2-methylpropanal)

2-(4-bromofuran-2-yl)-2-methylpropanal 化学的及び物理的性質
名前と識別子
-
- 2-(4-bromofuran-2-yl)-2-methylpropanal
- 2228330-72-9
- EN300-1917114
-
- インチ: 1S/C8H9BrO2/c1-8(2,5-10)7-3-6(9)4-11-7/h3-5H,1-2H3
- InChIKey: ZIBOCUFPPIIPHZ-UHFFFAOYSA-N
- SMILES: BrC1=COC(=C1)C(C=O)(C)C
計算された属性
- 精确分子量: 215.97859g/mol
- 同位素质量: 215.97859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 156
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 30.2Ų
2-(4-bromofuran-2-yl)-2-methylpropanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1917114-1.0g |
2-(4-bromofuran-2-yl)-2-methylpropanal |
2228330-72-9 | 1g |
$1557.0 | 2023-06-02 | ||
Enamine | EN300-1917114-2.5g |
2-(4-bromofuran-2-yl)-2-methylpropanal |
2228330-72-9 | 2.5g |
$3051.0 | 2023-09-17 | ||
Enamine | EN300-1917114-1g |
2-(4-bromofuran-2-yl)-2-methylpropanal |
2228330-72-9 | 1g |
$1557.0 | 2023-09-17 | ||
Enamine | EN300-1917114-0.05g |
2-(4-bromofuran-2-yl)-2-methylpropanal |
2228330-72-9 | 0.05g |
$1308.0 | 2023-09-17 | ||
Enamine | EN300-1917114-0.1g |
2-(4-bromofuran-2-yl)-2-methylpropanal |
2228330-72-9 | 0.1g |
$1371.0 | 2023-09-17 | ||
Enamine | EN300-1917114-0.5g |
2-(4-bromofuran-2-yl)-2-methylpropanal |
2228330-72-9 | 0.5g |
$1495.0 | 2023-09-17 | ||
Enamine | EN300-1917114-0.25g |
2-(4-bromofuran-2-yl)-2-methylpropanal |
2228330-72-9 | 0.25g |
$1432.0 | 2023-09-17 | ||
Enamine | EN300-1917114-10.0g |
2-(4-bromofuran-2-yl)-2-methylpropanal |
2228330-72-9 | 10g |
$6697.0 | 2023-06-02 | ||
Enamine | EN300-1917114-10g |
2-(4-bromofuran-2-yl)-2-methylpropanal |
2228330-72-9 | 10g |
$6697.0 | 2023-09-17 | ||
Enamine | EN300-1917114-5.0g |
2-(4-bromofuran-2-yl)-2-methylpropanal |
2228330-72-9 | 5g |
$4517.0 | 2023-06-02 |
2-(4-bromofuran-2-yl)-2-methylpropanal 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
2-(4-bromofuran-2-yl)-2-methylpropanalに関する追加情報
Comprehensive Overview of 2-(4-bromofuran-2-yl)-2-methylpropanal (CAS No. 2228330-72-9): Properties, Applications, and Industry Insights
The compound 2-(4-bromofuran-2-yl)-2-methylpropanal (CAS No. 2228330-72-9) is a specialized brominated furan derivative with a unique aldehyde functional group. This molecule has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for complex organic syntheses. Its molecular structure combines a furan ring with a 4-bromo substitution and a 2-methylpropanal side chain, making it particularly valuable for cross-coupling reactions and heterocyclic chemistry applications.
In recent years, the demand for halogenated furan compounds like 2-(4-bromofuran-2-yl)-2-methylpropanal has surged, driven by their role in developing bioactive molecules and material science innovations. Researchers frequently search for "synthesis of brominated furan aldehydes" or "CAS 2228330-72-9 applications," reflecting growing interest in its utility. The compound's electron-rich furan core and bromine atom provide excellent sites for palladium-catalyzed reactions, a hot topic in modern green chemistry methodologies.
From a physicochemical perspective, 2-(4-bromofuran-2-yl)-2-methylpropanal typically appears as a light-sensitive solid or viscous liquid, requiring storage under inert conditions. Its molecular weight of 231.07 g/mol and balanced lipophilicity make it suitable for medicinal chemistry applications, particularly in designing CNS-targeting compounds. The aldehyde group offers straightforward conversion to various heterocyclic scaffolds, addressing frequent search queries about "furan aldehyde derivatives in drug discovery."
The compound's significance extends to flavor and fragrance industries, where modified furans contribute to aroma profiles. Recent patents highlight its use in creating sustainable aroma chemicals, aligning with the "green synthesis of fragrance ingredients" trend. Analytical techniques like HPLC and GC-MS are commonly employed for purity assessment, with typical chromatographic methods being a frequent subject of technical inquiries.
In material science, 2228330-72-9 serves as a precursor for conductive polymers and OLED materials, capitalizing on the furan ring's electron-donating properties. This connects to popular searches about "organic electronic materials from furan derivatives." The compound's thermal stability and solubility in organic solvents facilitate its incorporation into advanced material formulations.
Regulatory aspects of 2-(4-bromofuran-2-yl)-2-methylpropanal comply with major REACH and FDA guidelines for research chemicals. Quality control protocols emphasize residual solvent analysis and heavy metal screening, addressing common concerns about "pharmaceutical-grade furan compounds." The global market shows steady growth, particularly in regions with strong fine chemical manufacturing capabilities.
Future research directions for CAS 2228330-72-9 include exploring its catalytic asymmetric transformations and applications in bioconjugation chemistry. These developments respond to industry demands for chiral building blocks and biocompatible linkers, frequently searched topics in organic synthesis forums. The compound's structural features position it as a valuable asset in high-throughput screening libraries for drug discovery.
Environmental considerations for bromofuran derivatives focus on biodegradation pathways and eco-friendly purification methods, reflecting the "sustainable chemistry" movement. Recent publications demonstrate improved atom economy in synthetic routes to 2-(4-bromofuran-2-yl)-2-methylpropanal, reducing hazardous byproducts—a key concern in modern process chemistry optimization.
For analytical chemists, spectroscopic characterization of this compound presents interesting challenges due to its rotameric forms and hydrogen bonding tendencies. Detailed NMR studies (particularly 13C and 1H) are often referenced in discussions about "structural elucidation of brominated heterocycles," making it a frequent subject in spectroscopy literature.
The commercial availability of 2-(4-bromofuran-2-yl)-2-methylpropanal from specialty chemical suppliers has expanded significantly, with technical specifications emphasizing ≥98% purity and rigorous QC documentation. This meets the pharmaceutical industry's need for well-characterized intermediates, as seen in searches for "reliable sources of CAS 2228330-72-9." Proper storage conditions (typically 2-8°C under nitrogen) and handling protocols are critical considerations for end users.
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